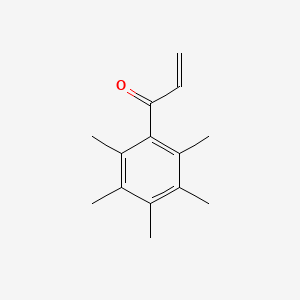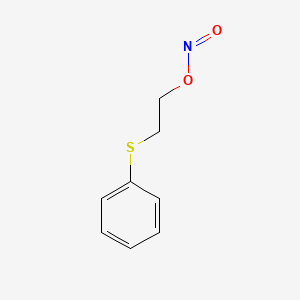
1,2,2-Triethyl-1,1'-bi(cyclohexane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Triethyl-1,1’-bi(cyclohexane) is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its two cyclohexane rings, each substituted with ethyl groups, making it a unique and interesting molecule for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Triethyl-1,1’-bi(cyclohexane) typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 1,2,2-Triethyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1,2,2-Triethyl-1,1’-bi(cyclohexane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings, using reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Chlorine, bromine, UV light, Lewis acid catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
1,2,2-Triethyl-1,1’-bi(cyclohexane) has several scientific research applications, including:
Chemistry: Used as a model compound to study the conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of cycloalkane-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for more complex organic compounds.
作用機序
The mechanism of action of 1,2,2-Triethyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through various pathways. In chemical reactions, the compound’s ethyl groups and cyclohexane rings can participate in electrophilic and nucleophilic interactions, leading to the formation of new bonds and products. The specific pathways depend on the type of reaction and the reagents used.
類似化合物との比較
Similar Compounds
- 1,1,2-Trimethylcyclohexane
- 1,2,4-Triethenylcyclohexane
- 1,1-Dimethylethylcyclohexane
Uniqueness
1,2,2-Triethyl-1,1’-bi(cyclohexane) is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties
特性
| 113284-15-4 | |
分子式 |
C18H34 |
分子量 |
250.5 g/mol |
IUPAC名 |
1-cyclohexyl-1,2,2-triethylcyclohexane |
InChI |
InChI=1S/C18H34/c1-4-17(5-2)14-10-11-15-18(17,6-3)16-12-8-7-9-13-16/h16H,4-15H2,1-3H3 |
InChIキー |
KYGIVZMYLDUWQI-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCCC1(CC)C2CCCCC2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)





